
2-Fluoro-4,6-dinitrophenol
Overview
Description
2-Fluoro-4,6-dinitrophenol is a chemical compound with the molecular formula C6H3FN2O5 . It has an average mass of 202.097 Da and a monoisotopic mass of 202.002594 Da .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4,6-dinitrophenol consists of a phenol group with two nitro groups and one fluoro group attached to the benzene ring .Physical And Chemical Properties Analysis
2-Fluoro-4,6-dinitrophenol has a density of 1.7±0.1 g/cm3, a boiling point of 296.5±40.0 °C at 760 mmHg, and a flash point of 133.1±27.3 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
Molecular Structure and Vibrational Frequencies
2-Fluoro-4,6-dinitrophenol's molecular structures and vibrational frequencies have been studied using density functional theory. This research revealed the stability and strong hydrogen bond of the conformer with the intramolecular hydrogen bond to the nitro group. Such studies are crucial for understanding the fundamental properties and potential applications of this compound (Abkowicz-Bienko, Bieńko, & Latajka, 2000).
Reactions with Amino Acids and Peptides
The reactivity of fluoro-2,4-dinitrobenzene, a closely related compound to 2-Fluoro-4,6-dinitrophenol, with amino acids and peptides has been extensively studied. This reaction forms the basis for assays of N-terminal amino acids in peptides and proteins, highlighting its importance in biochemical research (Tonge, 1962).
Characterization of Phenols
The reaction of phenols with fluoro-2,4-dinitrobenzene, a similar compound, demonstrates its utility in characterizing phenols. This method is ideal for spectrophotometric and colorimetric analyses of phenols, underlining the chemical's role in analytical chemistry (Lehmann, 1971).
Synthesis and Energetic Properties
The synthesis and energetic properties of derivatives of 2,4-dinitrophenol, including 4-Diazo-2,6-dinitrophenol, have been studied. These compounds are important in the field of organic chemistry for their potential applications in various chemical processes (Klapötke, Preimesser, & Stierstorfer, 2015).
Voltammetric Analysis
The voltammetric behavior of 2-methyl-4,6-dinitrophenol, a derivative, was investigated, demonstrating the compound's significance in electroanalytical chemistry for detecting trace amounts of related compounds (Fischer, Barek, Yosypchuk, & Navrátil, 2006).
Mechanism of Action
Target of Action
2-Fluoro-4,6-dinitrophenol is a derivative of dinitrophenol . Dinitrophenol is known to be an artificial uncoupler of oxidative phosphorylation in mitochondria . Therefore, it is reasonable to infer that 2-Fluoro-4,6-dinitrophenol may also target the mitochondrial oxidative phosphorylation process.
Mode of Action
Considering its structural similarity to dinitrophenol, it might function as an uncoupler of oxidative phosphorylation in mitochondria . Uncouplers disrupt the proton gradient across the mitochondrial inner membrane, which is essential for ATP synthesis. This disruption leads to increased oxygen consumption and heat production, as the energy from the proton gradient is released as heat instead of being used for ATP synthesis .
Biochemical Pathways
As an uncoupler of oxidative phosphorylation, it likely affects the electron transport chain in mitochondria . This can lead to increased metabolic rate and energy expenditure, potentially affecting multiple downstream pathways related to energy metabolism.
Pharmacokinetics
Based on the pharmacokinetics of dinitrophenol, it can be inferred that 2-fluoro-4,6-dinitrophenol might have similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
As an uncoupler of oxidative phosphorylation, it might lead to increased metabolic rate and energy expenditure, potentially affecting cellular energy homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4,6-dinitrophenol. For instance, the presence of other substances in the environment might interact with 2-Fluoro-4,6-dinitrophenol and affect its stability and efficacy . .
properties
IUPAC Name |
2-fluoro-4,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFZQMCJLYJALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558256 | |
| Record name | 2-Fluoro-4,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4,6-dinitrophenol | |
CAS RN |
2265-90-9 | |
| Record name | 2-Fluoro-4,6-dinitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




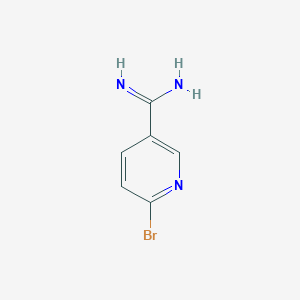


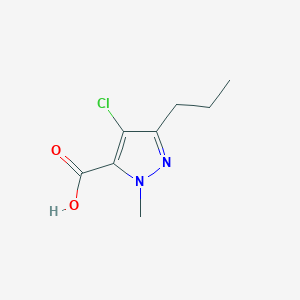
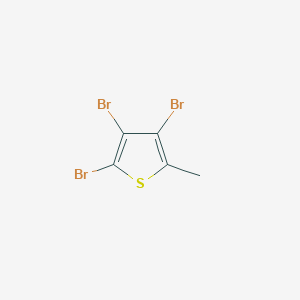

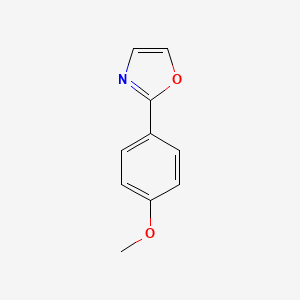



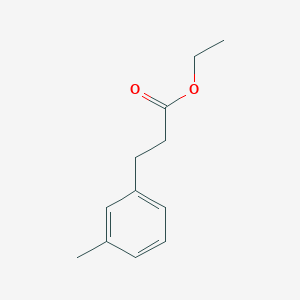
![2'-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B1602137.png)
![Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B1602138.png)